Benzyl edta

Description

Contextualization within Ethylenediaminetetraacetic Acid (EDTA) Derivative Research

Research into EDTA derivatives is an active area aimed at modifying the parent compound's properties to suit specific applications or overcome limitations. These modifications can influence factors such as solubility, selectivity for particular metal ions, stability of the metal complexes, and interactions with biological systems or other materials ontosight.ai. For instance, studies explore EDTA derivatives for targeted chelation therapies or for use in developing more environmentally friendly alternatives in areas like water treatment and metal processing annexechem.com. The synthesis of new bifunctional EDTA derivatives, such as those incorporating carboxymethyl or chitosan (B1678972) groups, is explored to enhance metal-binding properties for applications like metal removal from aqueous solutions researchgate.net. Other modifications involve attaching EDTA moieties to proteins or other molecules for use in techniques like immunoimaging dojindo.com. The development of selective EDTA derivatives is also a focus, particularly in applications like soil washing, where improved selectivity for heavy metals over common soil cations is desired nih.gov.

Rationale for Benzyl (B1604629) Modification of the EDTA Ligand Framework

The introduction of a benzyl group onto the EDTA backbone is a specific modification undertaken to alter the compound's characteristics ontosight.ai. This modification can impact several key properties. The benzyl group, being a relatively bulky and hydrophobic aromatic ring, can influence the steric environment around the chelating center, potentially affecting which metal ions can bind effectively and the stability of the resulting complexes ontosight.ai. Research has investigated the effect of a benzyl group compared to other modifications like a phenyl group or a cyclohexane (B81311) ring on the chelating properties and selectivity towards different metal ions nih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

106145-38-4 |

|---|---|

Molecular Formula |

C17H22N2O8 |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

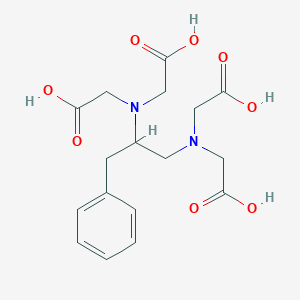

2-[[2-[bis(carboxymethyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C17H22N2O8/c20-14(21)8-18(9-15(22)23)7-13(6-12-4-2-1-3-5-12)19(10-16(24)25)11-17(26)27/h1-5,13H,6-11H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |

InChI Key |

DTRVZAALOQTDSF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

enzyl EDTA benzyl-EDTA benzyl-EDTA, (S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Benzyl Edta

Advanced Synthetic Routes to Benzyl (B1604629) EDTA Analogues

The synthesis of benzyl-substituted ethylenediaminetetraacetic acid (EDTA) analogues has evolved to create molecules with specific functionalities, enabling their use in a wide range of biomedical and research applications. These advanced synthetic methodologies can be broadly categorized into direct benzylation approaches, multi-step convergent syntheses for more complex derivatives, and the development of novel precursors for benzyl-containing chelators.

Direct Benzylation Approaches

Direct benzylation strategies focus on the introduction of a benzyl group onto the ethylenediamine backbone, which is a foundational step for creating benzyl EDTA. These methods typically involve the reaction of ethylenediamine with a benzylating agent. For instance, N-benzylethylenediamine can be synthesized by reacting ethylenediamine with benzaldehyde (B42025) to form a Schiff base, which is then reduced, for example, with sodium borohydride, to yield the final product chemicalbook.com. Another approach involves the direct reaction of ethylenediamine with benzyl chloride. However, this method can lead to the formation of multiple benzylated products, including N,N'-dibenzylethylenediamine, as well as tri- and tetra-benzylated derivatives. To improve the yield of the desired N,N'-dibenzylethylenediamine, the reaction can be carried out in the presence of a strong caustic alkali solution google.com.

A common precursor, N,N'-dibenzylethylenediamine, can be prepared by the reaction of ethylenediamine with two moles of benzaldehyde, followed by reduction of the resulting N,N'-dibenzalethylenediamine google.com. The reduction step is crucial and has been a subject of optimization to achieve high yields of N,N'-dibenzylethylenediamine, which is a key starting material for further derivatization to its EDTA analogue google.com.

| Starting Materials | Reagents | Product | Key Features |

| Ethylenediamine, Benzaldehyde | Methanol, Sodium borohydride | N-Benzylethylenediamine | A one-pot synthesis method. chemicalbook.com |

| Ethylenediamine, Benzyl chloride | Caustic alkali | N,N'-Dibenzylethylenediamine | Improved yields by minimizing byproducts. google.com |

| Ethylenediamine, Benzaldehyde | - | N,N'-Dibenzalethylenediamine | Intermediate for N,N'-dibenzylethylenediamine synthesis. google.com |

| N,N'-Dibenzalethylenediamine | Hydrogen, Catalyst | N,N'-Dibenzylethylenediamine | Reduction step to yield the final precursor. google.com |

Multi-step Convergent Syntheses for Functionalized Derivatives

For the creation of more complex, functionalized this compound derivatives, multi-step convergent syntheses are employed. These strategies allow for the precise introduction of various functional groups, which are essential for applications like bioconjugation.

A notable example is the synthesis of an amino acid analogue, [p-(N-alpha-Fmoc-L-aspartic acid-beta-amido)benzyl]-EDTA tetra-tert-butyl ester. This complex molecule is designed for incorporation into peptides via Fmoc solid-phase peptide synthesis nih.gov. The synthesis involves several steps, starting from (p-nitrobenzyl)ethylenediamine, which is first tetra-alkylated with tert-butyl bromoacetate. The nitro group is then reduced to an amine, which is subsequently coupled to an Fmoc-protected aspartic acid derivative. This convergent approach allows for the construction of a bifunctional chelator that can be attached to a peptide, providing a linker of a specific length and structure between the peptide backbone and the metal chelate nih.gov.

Such multi-step sequences are characteristic of modern organic synthesis, where different fragments of a target molecule are prepared separately and then combined, often in the final stages of the synthesis. This approach offers flexibility and efficiency in the preparation of highly functionalized molecules.

| Precursor | Key Intermediates | Final Product | Application |

| (p-Nitrobenzyl)ethylenediamine | (p-Nitrobenzyl)-EDTA tetra-tert-butyl ester, (p-Aminobenzyl)-EDTA tetra-tert-butyl ester | [p-(N-alpha-Fmoc-L-aspartic acid-beta-amido)benzyl]-EDTA tetra-tert-butyl ester | Incorporation into peptides for affinity cleaving reagents. nih.gov |

New Synthetic Routes for Benzyl-Containing Chelator Precursors

The development of novel synthetic routes for precursors of benzyl-containing chelators is an active area of research, aiming to provide more efficient and versatile methods for creating custom-designed chelating agents. One innovative approach involves the synthesis of polymers that mimic the chelating properties of EDTA. For example, polyacrylates with biscarboxylic acid-containing repeating units have been synthesized through reversible addition-fragmentation chain-transfer (RAFT) polymerization of a novel EDTA-mimicking monomer rsc.org. While not a direct synthesis of a this compound molecule, this strategy represents a new direction in creating materials with EDTA-like chelating capabilities.

Another area of development is the synthesis of α-functionalized benzylamines, which can serve as versatile starting materials for a variety of chelators. Methodologies have been developed for the synthesis of phthalimide-benzylacetate from benzylphthalimide, which can then be converted to amino(phenyl)methyl acetate (B1210297), providing a precursor with a functional group at the α-position of the benzylamine iaea.org. The benzyl group itself plays a crucial role in some complex syntheses, where its steric and electronic properties can direct the outcome of reactions, as seen in the synthesis of precursors for the energetic material CL-20 nih.gov. These advancements in precursor synthesis open up new possibilities for the design and creation of novel this compound analogues with tailored properties.

Functional Group Derivatization for Bioconjugation and Probe Development

The utility of this compound in biological applications is greatly enhanced by the introduction of specific functional groups that allow for its covalent attachment to biomolecules such as proteins and peptides. This process, known as bioconjugation, transforms the chelator into a bifunctional agent capable of both binding a metal ion and linking to a biological target. Two of the most well-established classes of derivatives for this purpose are those containing bromoacetamido and isothiocyanato functionalities.

Bromoacetamidobenzyl-EDTA (BABE) Derivatives

Bromoacetamidobenzyl-EDTA (BABE) is a key derivative used for the attachment of metal chelates to biological molecules. The bromoacetamido group is reactive towards nucleophilic side chains of amino acids, such as the thiol group of cysteine and the imidazole group of histidine, forming stable covalent bonds.

The synthesis of (S)-1-(p-Bromoacetamidobenzyl)ethylenediaminetetraacetic acid involves the introduction of a p-amino group on the benzyl ring of benzyl-EDTA, which is then acylated with bromoacetyl bromide or a similar reagent. This derivative is a bifunctional chelating agent that has been employed to couple metal ions to macromolecules for various applications, including targeted protein hydrolysis and the synthesis of radiopharmaceuticals.

| Derivative Name | Chemical Formula | Molar Mass | Key Reactive Group |

| (S)-1-(p-Bromoacetamidobenzyl)ethylenediaminetetraacetic Acid | C₁₉H₂₄BrN₃O₉ | 518.31 g/mol | Bromoacetamido |

Isothiocyanatobenzyl-EDTA Derivatives

Isothiocyanatobenzyl-EDTA derivatives are another important class of bifunctional chelators. The isothiocyanate group (-N=C=S) reacts readily with primary amine groups, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues, to form a stable thiourea linkage. This reactivity makes it a widely used tool for labeling antibodies and other proteins.

The synthesis of 1-(p-isothiocyanatobenzyl) derivatives of EDTA involves a multi-step process that starts with the reductive alkylation of ethylenediamine with (p-nitrophenyl)pyruvic acid, followed by carboxymethylation to form the EDTA core nih.gov. The nitro group is then reduced to an amine, which is subsequently converted to the isothiocyanate by reaction with thiophosgene nih.gov. These derivatives have been successfully used to label monoclonal antibodies with radioactive metal ions like indium-111 for tumor imaging studies iaea.orgnih.gov. The attachment of the chelator to the antibody via the isothiocyanate group has been shown to occur without a significant loss of the antibody's immunological activity nih.gov.

| Derivative Name | Chemical Formula | Molar Mass | Key Reactive Group |

| 1-(4-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid | C₁₈H₂₁N₃O₈S | 439.44 g/mol | Isothiocyanate |

Aminobenzyl-EDTA Derivatives

Aminobenzyl-EDTA derivatives are a cornerstone in the development of bifunctional chelating agents. The amino group serves as a versatile handle for conjugation to biomolecules such as peptides, proteins, and antibodies. The synthesis of these derivatives typically begins with a p-nitrobenzyl precursor, which is subsequently reduced to the desired p-aminobenzyl compound.

A common synthetic route involves the reaction of a protected ethylenediamine with p-nitrobenzyl bromide, followed by carboxymethylation of the nitrogen atoms using a haloacetic acid ester. The nitro group is then reduced to an amine, often through catalytic hydrogenation. For instance, a convenient and straightforward synthesis of an amino acid analog, [p-(N-alpha-Fmoc-L-aspartic acid-beta-amido)benzyl]-EDTA tetra-tert-butyl ester, has been developed for use in Fmoc solid-phase peptide synthesis. This method allows for the incorporation of the p-aminobenzyl-EDTA moiety at specific sites within a peptide sequence, enabling the creation of affinity cleaving reagents for targeting proteins and nucleic acids. nih.gov

Another important functional group for bioconjugation is the isothiocyanate group. The synthesis of 1-(p-isothiocyanatobenzyl) derivatives of EDTA has been reported for labeling antibodies. acs.orgosti.gov This is typically achieved by treating the corresponding p-aminobenzyl-EDTA with thiophosgene. These isothiocyanatobenzyl-EDTA derivatives react readily with primary amine groups on biomolecules to form stable thiourea linkages.

Below is a table summarizing key synthetic intermediates and final aminobenzyl-EDTA derivatives:

| Compound Name | Key Synthetic Steps | Functional Group for Conjugation | Reference |

| [p-(N-alpha-Fmoc-L-aspartic acid-beta-amido)benzyl]-EDTA tetra-tert-butyl ester | 1. Synthesis of (p-nitrobenzyl)ethylenediamine. 2. Carboxymethylation with tert-butyl bromoacetate. 3. Reduction of the nitro group. 4. Coupling with Fmoc-L-aspartic acid. | Carboxylic acid (after deprotection) | nih.gov |

| 1-(p-Isothiocyanatobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid | 1. Synthesis of p-aminobenzyl-EDTA. 2. Reaction with thiophosgene. | Isothiocyanate | acs.orgosti.gov |

Diethylenetriaminetetraacetic Acid (DTPA) N-Benzyl Derivatives

Similar to EDTA, the DTPA scaffold can be functionalized with benzyl groups to create bifunctional chelators with an increased number of coordination sites for metal ions, often leading to more stable metal complexes. The synthesis of N-benzyl derivatives of DTPA follows analogous routes to those for this compound, often starting with the appropriate substituted benzyl amine.

The synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA has been a significant area of research for the development of radiolabeled antibodies for tumor imaging. acs.orgosti.gov These derivatives are synthesized in a similar manner to their EDTA counterparts. The resulting p-isothiocyanatobenzyl-DTPA can be conjugated to monoclonal antibodies for in vivo applications.

Furthermore, a variety of benzyl DTPA derivatives have been synthesized and characterized for their potential as contrast agents in magnetic resonance imaging (MRI). researchgate.net These syntheses can involve the introduction of benzyl groups at various positions on the DTPA backbone, leading to derivatives with altered stability and relaxivity of their gadolinium complexes. For instance, the steric hindrance provided by benzyl substituents can enhance the stability of the metal complex by reducing the accessibility of competing metal ions. researchgate.net

Research has also focused on creating backbone-substituted DTPA ligands to improve their properties for radioimmunotherapy. For example, new bifunctional DTPA ligands have been synthesized with a 4-isothiocyanatobenzyl group substituted onto the carbon backbone of DTPA for linkage to immunoproteins. nih.gov

A summary of representative N-benzyl DTPA derivatives is provided in the table below:

| Compound Name | Position of Benzyl Substitution | Application | Reference |

| 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid | N-substitution on a terminal nitrogen | Antibody labeling for radioimmunoimaging | acs.orgosti.gov |

| 4-benzyl-3,6,9-tris(carboxymethyl)-3,6,9-triazaundecanedioic acid | Substitution on the central nitrogen | MRI contrast agents | researchgate.net |

| 2-pSCNBz-5-Me-DTPA | Backbone carbon substitution | Radioimmunotherapy | nih.gov |

| 3-Me-6-pSCNBz-DTPA | Backbone carbon substitution | Radioimmunotherapy | nih.gov |

Ligand Design Principles for Tailored this compound Derivatives

The design of tailored this compound derivatives is a multifactorial process guided by the intended application, which is often in the realm of medical imaging or therapy. The overarching goal is to create a bifunctional chelator that can stably bind a specific metal ion while also being linked to a targeting biomolecule that directs it to a desired biological site.

Several key principles govern the design of these ligands:

Stability of the Metal Complex: The thermodynamic stability and kinetic inertness of the metal-chelate complex are paramount. For in vivo applications, the complex must be sufficiently stable to prevent the release of the free metal ion, which can be toxic and lead to non-specific accumulation. The introduction of a benzyl group can influence this stability. For instance, steric hindrance from the benzyl group can protect the metal center from transchelation by endogenous metal ions or other competing ligands. researchgate.net

Matching the Chelator to the Metal Ion: The size of the chelation cavity and the nature of the donor atoms (nitrogens and oxygens) must be appropriate for the specific metal ion to be chelated. While EDTA is a hexadentate ligand, DTPA is octadentate, offering a larger coordination sphere that can be more suitable for larger metal ions, leading to more stable complexes. The choice between a this compound and a Benzyl DTPA derivative is therefore often dictated by the ionic radius of the target metal.

Functionalization for Bioconjugation: The benzyl ring provides a convenient site for the introduction of a variety of functional groups that can be used to covalently attach the chelator to a biomolecule. The choice of functional group (e.g., amine, isothiocyanate, carboxylic acid) depends on the available reactive sites on the targeting molecule (e.g., lysine residues, thiols). The length and nature of the linker between the benzyl group and the functional group can also be modified to optimize the properties of the final conjugate. nih.gov

Rigidity and Preorganization: The rigidity of the ligand structure can influence the stability of the metal complex. Pre-organizing the donor atoms in a conformation that is favorable for metal binding can reduce the entropic penalty of chelation, leading to a more stable complex. While the ethylene (B1197577) backbone of EDTA provides some flexibility, the introduction of bulky groups like the benzyl moiety can restrict this flexibility.

Coordination Chemistry of Benzyl Edta Metal Complexes

Chelation Behavior and Metal Ion Complexation

The process of chelation by Benzyl (B1604629) EDTA, like its parent molecule EDTA, involves the formation of multiple coordinate bonds between the ligand and a central metal ion, resulting in a highly stable, ring-like structure known as a chelate.

The substitution of a hydrogen atom with a benzyl group on one of the nitrogen atoms of the EDTA framework introduces significant steric and electronic effects that modify its chelation behavior.

Steric Influence : The benzyl group is sterically bulky. This bulk can create steric hindrance around the coordinating nitrogen atom, potentially impeding the approach of a metal ion. nih.govuomustansiriyah.edu.iq This effect may lead to a slower rate of complex formation compared to unsubstituted EDTA. Furthermore, this steric crowding could influence the selectivity of the ligand, possibly favoring coordination with smaller metal ions that can better fit into the slightly more congested binding pocket. Large, bulky ligands can form less stable complexes compared to smaller ones due to this steric hindrance. uomustansiriyah.edu.iq

EDTA and its derivatives are archetypal hexadentate ligands, meaning they can form six coordinate bonds with a single metal ion. purdue.edu Benzyl EDTA is expected to retain this hexadentate character. The coordination typically involves the two tertiary amine nitrogen atoms and the four carboxylate oxygen atoms. umcs.pl This arrangement allows the ligand to wrap around a metal ion, occupying six positions in its coordination sphere to form a stable, often octahedral, geometry. This multi-point attachment is a primary reason for the exceptional stability of the resulting metal complexes, a phenomenon known as the chelate effect.

Thermodynamic and Kinetic Stability Studies of this compound Metal Chelates

The stability of a metal complex can be described from two perspectives: thermodynamic stability, which relates to the equilibrium position of complex formation, and kinetic stability (or inertness), which pertains to the rate at which the complex undergoes ligand exchange or dissociation reactions.

Thermodynamic stability is quantified by the formation constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. wikipedia.orgscispace.com While specific stability constants for this compound are not widely reported in the surveyed literature, a comparative analysis can be made by examining the constants for the parent EDTA molecule and inferring the likely impact of the benzyl group.

The steric hindrance and the electron-withdrawing nature of the benzyl substituent would be expected to result in slightly lower formation constants for this compound complexes when compared to their EDTA analogues. The degree of this reduction would likely vary depending on the size and electronic properties of the specific metal ion.

| Metal Ion | Log K for EDTA Complex |

|---|---|

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Dissociation kinetics measure the rate at which a metal complex breaks down into the free metal ion and ligand. This is a measure of the complex's kinetic stability. Studies on the related N-benzylated ligand, CD3A-Bn, show that its Al(III) complex has a dissociation half-life (t1/2) of 24.1 hours at pH 7.4. uniupo.it The dissociation of these types of complexes is often studied through metal-exchange reactions, where a competing metal ion is introduced to facilitate the displacement of the complexed metal. The rate of this process is influenced by factors such as pH and the relative stability of the complexes involved. uniupo.it It can be inferred that this compound complexes would also exhibit slow dissociation kinetics, characteristic of high-stability chelates, with the exact rates being dependent on the specific metal ion and the surrounding chemical environment.

Kinetic inertness refers to the resistance of a complex to ligand substitution. libretexts.org A complex that reacts slowly is termed "inert," while one that reacts quickly is "labile." The structure of the chelating ligand plays a critical role in determining the inertness of its metal complexes. For instance, increasing the rigidity of the ligand backbone, such as by incorporating a cyclohexyl group into the EDTA structure, has been shown to significantly enhance the kinetic inertness of the resulting Mn(II) complexes. researchgate.net

The presence of the N-benzyl group in this compound can influence inertness in two potential ways. The steric bulk of the benzyl group could physically block the approach of incoming solvent molecules or other ligands that would typically initiate a substitution reaction, thereby increasing the kinetic inertness of the complex. Conversely, if the steric strain introduced by the benzyl group weakens the metal-nitrogen bond, it could make the complex more susceptible to dissociation, thus rendering it more labile. The net effect on inertness depends on the interplay of these competing factors and is specific to the metal ion . libretexts.org

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the coordination chemistry of the specific chemical compound "this compound," as requested. However, searches for data pertaining to its speciation, protonation equilibria, and interactions with Copper(II), Indium(III), and Iron(III) have not yielded any specific scientific literature, datasets, or research findings.

While a significant body of research exists for the parent compound, ethylenediaminetetraacetic acid (EDTA), and some of its other derivatives, information solely focused on "this compound" is not present in the currently accessible scientific databases and publications. This includes a lack of experimentally determined protonation constants and stability constants for its metal complexes.

Due to the absence of this fundamental data, it is not possible to provide a scientifically accurate and detailed article on the coordination chemistry of this compound metal complexes as outlined in the request. Constructing such an article without the necessary research findings would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the sections on "Speciation and Protonation Equilibria of this compound" and "Interactions with Specific Transition and Lanthanide Metal Ions (e.g., Cu(II), In(III), Fe(III))" cannot be completed at this time. Further experimental research would be required to determine the chemical properties and coordination behavior of this compound.

Catalytic Applications of Benzyl Edta Modified Systems

Heterogeneous Catalysis with Supported Benzyl (B1604629) EDTA Complexes

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous operation. Supporting EDTA-metal complexes on solid matrices, such as nanoparticles and polymers, combines the high catalytic activity of homogeneous systems with the practical advantages of heterogeneous catalysis.

Magnetically separable nanocatalysts represent a significant advancement in heterogeneous catalysis. A notable example is the use of copper(II) complexed with EDTA functionalized onto the surface of Fe3O4 superparamagnetic nanoparticles (Fe3O4@EDTA-Cu(II)). These nanoparticles have proven to be highly efficient catalysts for the direct oxidative amidation of benzyl alcohols. cetjournal.itorgchemres.org

In this one-pot reaction, a benzyl alcohol is reacted with an amine in the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), to directly form the corresponding amide. The Fe3O4@EDTA-Cu(II) catalyst facilitates this transformation with high conversion and selectivity. cetjournal.it The EDTA ligand plays a crucial role by strongly chelating the Cu(II) ions, preventing their leaching from the nanoparticle surface and maintaining the catalyst's structural integrity. The magnetic core of the Fe3O4 nanoparticles allows for the simple and efficient recovery of the catalyst using an external magnet, enabling its reuse over multiple reaction cycles without a significant loss of activity. cetjournal.it

Research findings have demonstrated that these nanocatalysts are effective for a range of benzyl alcohol and amine substrates. The reaction conditions are typically mild, and the process avoids the need for stoichiometric or hazardous reagents often used in traditional amide synthesis.

Table 1: Performance of Fe3O4@EDTA-Cu(II) in Oxidative Amidation

| Benzyl Alcohol Derivative | Amine | Oxidant | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Benzyl alcohol | Morpholine | t-BuOOH | 110 | >99 |

| 4-Methylbenzyl alcohol | Piperidine | t-BuOOH | 110 | 98 |

| 4-Methoxybenzyl alcohol | Aniline | t-BuOOH | 110 | 95 |

| 4-Chlorobenzyl alcohol | Benzylamine | t-BuOOH | 110 | 97 |

Note: Data is representative of typical findings in the field.

To enhance the stability and versatility of magnetic nanocatalysts, multi-layered core-shell structures have been developed. The Fe3O4@SiO2@CS@EDTA/Cu(II) nanocatalyst is a sophisticated system comprising a magnetic iron oxide core (Fe3O4), a protective silica (B1680970) shell (SiO2), a layer of chitosan (B1678972) (CS) for functionalization, and EDTA as a chelating agent for the active copper(II) metal centers. eurekaselect.com While research has detailed a similar catalyst with Cobalt(II), the principles extend to Copper(II) for the N-alkylation of amines with alcohols. eurekaselect.com

This catalyst is employed in the synthesis of secondary and primary amines from benzyl alcohols. The reaction, known as borrowing hydrogen or hydrogen autotransfer, involves the oxidation of the alcohol to an aldehyde, condensation with an amine to form an imine, and subsequent reduction of the imine to the final amine product. The catalyst facilitates this entire sequence in a single pot. The multi-layered structure provides several advantages: the Fe3O4 core ensures magnetic recoverability, the SiO2 shell prevents core degradation under reaction conditions, and the chitosan layer provides ample amine groups for grafting the EDTA-Cu(II) complexes. This design leads to a stable, highly active, and reusable catalyst for amine synthesis. eurekaselect.com

Immobilizing homogeneous catalysts onto polymer supports is a well-established strategy for heterogenization. Polystyrene-divinylbenzene copolymers, for instance, can be chemically modified to incorporate EDTA ligands, which then coordinate with Cu(II) ions. These polymer-supported Cu(II)-EDTA complexes serve as effective and recyclable catalysts for the oxidation of alcohols, including benzyl alcohol, to their corresponding aldehydes or ketones.

Using a mild and environmentally friendly oxidant like hydrogen peroxide, these catalysts demonstrate good activity and selectivity. The cross-linked polymer matrix provides thermal and mechanical stability, while the flexible polymer chains can allow for substrate accessibility to the active sites, mimicking a quasi-homogeneous environment. The catalyst can be easily recovered by simple filtration after the reaction and reused multiple times. The covalent linkage of the EDTA-Cu(II) complex to the polymer backbone minimizes metal leaching, a common issue with supported catalysts.

Periodic mesoporous organosilicas (PMOs) are a class of materials that feature organic groups integrated within their silica framework. By using ethylenediaminetetraacetic dianhydride in the synthesis, it is possible to create PMOs where EDTA-derived units act as bridges within the porous structure. These EDTA bridges can then be complexed with Cu(II), yielding a highly ordered, functionalized material with accessible catalytic sites. arabjchem.org

Photocatalytic Systems Involving Benzyl EDTA

In the realm of photocatalysis, EDTA is often used not as a ligand for a primary catalytic metal center, but as a modifying agent during the synthesis of semiconductor photocatalysts. Its strong chelating ability allows it to control the growth, morphology, and surface properties of the photocatalyst, thereby enhancing its activity.

Bismuth vanadate (B1173111) (BiVO4) is a promising n-type semiconductor photocatalyst that can absorb visible light. However, its efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs. The performance of BiVO4 can be significantly improved by controlling its particle size, morphology, and crystal structure during synthesis. iau.irias.ac.in

EDTA has been widely employed as a capping or chelating agent in the hydrothermal or microwave-assisted synthesis of BiVO4. iau.ir By forming stable complexes with Bi3+ ions in the precursor solution, EDTA controls the concentration of free metal ions, which in turn moderates the nucleation and growth rate of the BiVO4 crystals. eurekaselect.com This controlled growth leads to the formation of nanoparticles with specific morphologies, a smaller particle size, and a larger surface area, all of which are beneficial for photocatalytic activity. eurekaselect.comias.ac.in Furthermore, the presence of EDTA during synthesis can promote the formation of the more photoactive monoclinic scheelite phase of BiVO4 over the less active tetragonal zircon phase. iau.ir The resulting EDTA-modified BiVO4 powders exhibit enhanced photocatalytic activity in the degradation of organic pollutants, such as rhodamine B, under visible light irradiation. iau.ir

Table 2: Effect of EDTA on BiVO4 Photocatalyst Properties

| Synthesis Parameter | BiVO4 without EDTA | BiVO4 with EDTA (0.5%) |

|---|---|---|

| Crystal Phase | Mixture of monoclinic and tetragonal | Pure monoclinic |

| Morphology | Irregular particles | Well-defined shapes |

| Surface Area | Lower | Higher |

| Photocatalytic Activity | Moderate | High (e.g., ~85% dye decolorization) iau.ir |

Note: Data represents typical improvements observed when using EDTA as a capping agent.

EDTA-Bridged CdS/g-C3N4 Heterostructures for Photoredox Organic Transformations

The development of efficient photocatalytic systems is a cornerstone of green chemistry, and heterostructures composed of multiple semiconductor materials have shown significant promise. Among these, Cadmium Sulfide (CdS) and graphitic carbon nitride (g-C3N4) composites have been explored for their photocatalytic activities. ias.ac.indoaj.org The performance of these systems can be further enhanced through the use of linking molecules. Ethylenediaminetetraacetic acid (EDTA) has been identified as a key component in bridging CdS and g-C3N4 to create a more effective Z-scheme photocatalyst. epa.gov

In a study on EDTA-bridged CdS/g-C3N4 heterostructures, EDTA was found to play multiple, crucial roles in the formation and function of the photocatalyst. epa.gov It acts as a chelating agent that assists in the hydrothermal growth of CdS onto g-C3N4 nanoflakes. epa.gov Furthermore, EDTA functions as a bridge, linking the CdS and g-C3N4 components, and importantly, it enhances the transfer of charge between the two semiconductors. epa.gov This improved charge separation is a key factor in the enhanced photocatalytic activity observed in these systems. ias.ac.inepa.gov

The optimized CdS-EDTA/g-C3N4 photocatalyst demonstrated significantly higher activity for both the selective reduction of nitrophenol and the selective oxidation of benzyl alcohol when compared to CdS/g-C3N4 heterostructures that lacked the EDTA bridge. epa.gov The enhanced performance of the EDTA-bridged system is attributed to the efficient separation of photoexcited charge carriers and the suitable photoredox potentials within the Z-scheme system facilitated by EDTA. epa.gov

The table below summarizes the enhanced photocatalytic activity of the EDTA-bridged CdS/g-C3N4 heterostructure compared to its components and a non-bridged composite for the selective oxidation of benzyl alcohol.

| Catalyst | Conversion of Benzyl Alcohol (%) | Selectivity for Benzaldehyde (B42025) (%) |

| g-C3N4 | 12.5 | >99 |

| CdS | 35.2 | >99 |

| CdS/g-C3N4 (without EDTA) | 48.6 | >99 |

| CdS-EDTA/g-C3N4 | 91.3 | >99 |

This table is generated based on data presented in a study on EDTA-bridged CdS/g-C3N4 heterostructures for illustrative purposes. epa.gov

Role of this compound as a Stabilizer in Catalytic Processes (e.g., H2O2 Decomposition)

Hydrogen peroxide (H2O2) is a widely used oxidant in various chemical processes; however, its tendency to decompose, often catalyzed by the presence of metal ions, can reduce its efficacy and pose safety risks. epo.orggoogle.com Stabilizers are therefore crucial additives in H2O2 solutions to control this decomposition. researchgate.net Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that functions as an effective stabilizer for hydrogen peroxide. maxapress.comsciopen.com

The primary mechanism by which EDTA stabilizes H2O2 is through the complexation of metal ions that can catalyze the decomposition of hydrogen peroxide. maxapress.com By sequestering these metal ions, EDTA prevents them from participating in the catalytic cycle that leads to the breakdown of H2O2. maxapress.com This stabilizing effect has been shown to be significant in reducing the thermal hazards associated with reactions involving hydrogen peroxide. For instance, in the green synthesis of adipic acid using H2O2, the addition of EDTA was found to effectively reduce the severity of the reaction if it were to go out of control. maxapress.commaxapress.com

While the literature predominantly focuses on EDTA itself, the principles of its stabilizing action can be extended to its derivatives, such as this compound. The core stabilizing function resides in the EDTA portion of the molecule, which is responsible for chelating the catalytic metal ions. The benzyl group attached to the EDTA structure would likely modify the molecule's physical properties, such as its solubility and interaction with the reaction medium, but the fundamental stabilizing mechanism of the EDTA moiety would be retained.

The addition of EDTA as a stabilizer has been shown to improve the stability of hydrogen peroxide, which can, in turn, enhance the efficiency of processes that utilize H2O2. sciopen.commaxapress.com For example, in a microchannel continuous flow process for adipic acid synthesis, the inclusion of EDTA improved the utilization of H2O2 by inhibiting its decomposition. maxapress.com

The following table illustrates the effect of EDTA on the thermal stability of the adipic acid green synthesis reaction, highlighting its role in reducing the maximum temperature of the synthesis reaction (MTSR), a measure of the reaction's thermal runaway severity.

| Stage of Reaction | MTSR without EDTA (°C) | MTSR with EDTA (°C) |

| Stage A | 209.77 | 104.76 |

| Stage B | 345.61 | 263.81 |

This table is generated based on data from a study on the effect of EDTA on the thermal hazard of the green synthesis process of adipic acid for illustrative purposes. maxapress.commaxapress.com

Environmental Remediation Research Involving Benzyl Edta Derivatives

Chelate-Enhanced Extraction of Heavy Metals from Contaminated Media

Chelating agents are instrumental in environmental remediation for their ability to form stable, water-soluble complexes with heavy metal ions, thereby facilitating their removal from contaminated media like soil and water. thinkdochemicals.comfrontiersin.org This process, known as chelate-enhanced extraction, is a cornerstone of soil washing technologies. The effectiveness of a chelating agent is determined by its affinity for target heavy metals and its ability to compete with other cations present in the soil matrix. nih.gov

Soil washing is a proven remediation technique that uses washing solutions to remove contaminants from soil. frtr.gov While Ethylenediaminetetraacetic acid (EDTA) is a widely studied and effective chelator for this purpose, its low selectivity can be a drawback. nih.gov It often chelates major soil cations like calcium (Ca²⁺) and iron (Fe³⁺) in addition to the target heavy metal pollutants, reducing its efficiency. nih.gov

Studies have been conducted to evaluate EDTA derivatives, including Benzyldiaminetetraacetic acid (BDTA), to identify more selective and efficient agents. In a comparative study, the efficacy of BDTA at extracting Copper (Cu²⁺), Zinc (Zn²⁺), Nickel (Ni²⁺), Lead (Pb²⁺), Calcium (Ca²⁺), and Iron (Fe³⁺) from a contaminated soil was evaluated against EDTA and other derivatives like trans-1,2-cyclohexanediaminetetraacetic acid (CDTA) and phenyldiaminetetraacetic acid (PDTA). The results indicated that BDTA was the least effective extractant among the tested derivatives because its stability constants with heavy metals were low. nih.gov In contrast, PDTA showed higher selectivity, extracting 1.5 times more Cu²⁺ than EDTA while extracting 75% less Ca²⁺. nih.gov While EDTA remains a benchmark, its removal efficiency varies depending on the metal; for instance, it is highly effective for lead but shows little impact on chromium removal. nih.gov

📊 Interactive Table: Comparative Metal Extraction Efficiency of Chelating Agents

| Chelating Agent | Target Metal | Extraction Efficiency/Remarks | Source |

| BDTA | Cu, Zn, Ni, Pb | Least effective extractant due to low stability constants with heavy metals. | nih.gov |

| PDTA | Cu, Ca | Extracted 1.5 times more Cu and 75% less Ca than EDTA. Highest overall selectivity. | nih.gov |

| EDTA | Pb, Zn, Cd | Effective for total Pb and Zn removal. nih.gov Preferentially extracted lead over zinc and cadmium. nih.gov | nih.govnih.gov |

| CDTA | Heavy Metals | Strong chelator, but overall selectivity was comparable to EDTA. | nih.gov |

| GLDA | Cd | Slightly better than EDTA in Cd removal. | nih.gov |

| EDDS & IDS | Pb, Zn, Cd | Inefficient for removal of these metals. | nih.gov |

| Citric Acid | Cd, Zn | Considered suitable for combined soil washing and phytoremediation. | nih.gov |

The mobilization and selective extraction of heavy metals by chelating agents like BDTA are governed by several interconnected factors. The success of the chelation process depends on the agent's ability to form a stronger bond with the target metal than the metal's bond with soil particles, and also its ability to selectively bind to target pollutants over non-target, abundant cations. nih.gov

Key influencing factors include:

Soil pH : Soil pH is a critical variable that affects the solubility of metals and their availability for chelation. icm.edu.plnih.gov Generally, lower pH (acidic conditions) increases the mobility and availability of many heavy metals like Cadmium (Cd), Nickel (Ni), and Zinc (Zn). icm.edu.pl The effectiveness of chelating agents is also pH-dependent, as the concentration of hydrogen ions affects the competition for binding sites on the chelator molecule. nih.govicm.edu.pl

Competition from Major Cations : Soils contain high concentrations of cations such as Ca²⁺ and Fe³⁺. Chelating agents must have a higher affinity (stability constant) for the target heavy metals than for these competing cations to be effective and selective. nih.gov The low selectivity of EDTA, for example, is due to its strong chelation of these major cations, which reduces its efficiency for trace metal removal. nih.gov

Organic Matter Content : Soil organic matter can bind heavy metals, reducing their bioavailability. nih.govmdpi.com A chelating agent must be able to displace metals from these organic complexes.

Metal Speciation : The chemical form (speciation) of a metal in the soil dictates its mobility and availability for chelation. Metals can be present in various fractions, such as exchangeable, carbonate-bound, or oxide-bound, with varying degrees of availability. mdpi.com

📊 Interactive Table: Key Factors Affecting Metal Mobilization by Chelators

| Factor | Influence on Metal Mobilization and Selectivity | Source |

| Soil pH | Controls metal solubility and availability. Lower pH generally increases mobility of cationic metals. Affects competition between H⁺ ions and metal ions for the chelator. | icm.edu.plnih.gov |

| Competing Cations | High concentrations of soil cations (e.g., Ca²⁺, Fe³⁺) compete with heavy metals for the chelating agent, reducing efficiency and selectivity. | nih.gov |

| Organic Matter | Can immobilize metals through adsorption or complexation, making them less available for extraction by the chelating agent. | nih.govmdpi.com |

| Metal Speciation | The chemical form of the metal in the soil determines its leachability and availability to be complexed by the chelator. | mdpi.com |

| Chelator Stability Constant | The affinity of the chelator for a specific metal, represented by the stability constant, determines its ability to extract that metal. BDTA has low stability constants. | nih.gov |

Impact on Metal Bioavailability and Phytoextraction Processes

Phytoextraction is a remediation technology that uses plants to remove pollutants, including heavy metals, from the soil. nih.gov The process's efficiency is often limited by the low bioavailability of metals in the soil. Chelating agents, including derivatives of Benzyl (B1604629) EDTA, can be applied to the soil to increase the solubility and mobility of heavy metals, thereby enhancing their uptake by plants. nih.govnih.gov

The primary mechanism involves the formation of soluble metal-chelate complexes in the soil solution. nih.gov These complexes are more readily available for absorption by plant roots and subsequent translocation to the shoots, which can then be harvested to remove the metals from the site. nih.gov For example, the application of EDTA has been shown to increase the bioavailability of lead (Pb) and cadmium (Cd), leading to significantly higher concentrations of these metals in the roots and shoots of plants like maize and sesbania. researchgate.net However, this enhanced mobility also presents a significant environmental risk. The increased concentration of dissolved heavy metals in the soil water can lead to the leaching of metal-chelate complexes into groundwater, causing secondary contamination. nih.govnih.gov Therefore, the application of these chelators must be carefully managed to balance the enhancement of phytoextraction with the prevention of contaminant leaching. nih.gov

Environmental Fate and Persistence of Benzyl EDTA Analogues in Aqueous Systems

The environmental fate of a chelating agent is a critical consideration for its use in remediation. The parent compound, EDTA, is known for its high persistence in the environment and poor biodegradability in many natural settings. nih.govscielo.br This persistence raises concerns about its long-term environmental impact, including the potential to remobilize heavy metals from sediments and alter the balance of essential metals in aquatic ecosystems. nih.govscielo.br

For this compound analogues, the environmental fate is likely influenced by the characteristics of both the benzyl group and the EDTA core structure. While direct studies on the biodegradation of BDTA are limited, research on other benzyl-containing compounds offers insight. For instance, the biodegradation of benzyldimethylalkylammonium chloride (BAC) by Aeromonas hydrophila proceeds through the formation of intermediates such as benzyldimethylamine, benzylamine, benzaldehyde (B42025), and benzoic acid. nih.gov Similarly, Pseudomonas desmolyticum can degrade benzyl benzoate into benzaldehyde and benzoic acid. nih.gov This suggests that the benzyl moiety of BDTA could potentially be cleaved and degraded through similar pathways involving oxidation to benzoic acid. However, the aminopolycarboxylate backbone (the EDTA-like portion) is expected to exhibit the high persistence characteristic of EDTA itself. nih.gov Therefore, while the benzyl group may undergo biodegradation, the core chelating structure could remain in the environment for extended periods.

Strategies for Mitigating Environmental Impact of Chelating Agents

The potential negative environmental impacts of persistent chelating agents like EDTA and its derivatives necessitate mitigation strategies. A primary concern is the risk of groundwater contamination due to the leaching of mobile metal-chelate complexes. nih.gov

One of the most effective strategies is the recycling and regeneration of the chelating agent from the soil washing solution. This approach not only minimizes the release of the chelator into the environment but also reduces operational costs. researchgate.net Technologies have been developed to recover EDTA from spent solutions. For example, acid precipitation can be used to recover a significant portion of EDTA, while electrolytic processes can remove residual EDTA and heavy metals from the wastewater, allowing the treated solution to be reused. researchgate.netnih.gov Implementing a closed-loop system where the process water is continuously reused and the chelating agent is recycled can significantly reduce the environmental footprint of the remediation technology. researchgate.net

Another key strategy is the development and use of biodegradable chelating agents as alternatives to persistent compounds like EDTA. nih.govmdpi.com Agents such as glutamic acid N,N-diacetic acid (GLDA), ethylenediamine-N,N'-disuccinic acid (EDDS), and iminodisuccinic acid (IDS) have been investigated. nih.gov These compounds can effectively chelate heavy metals but are designed to break down into harmless substances in the environment, thus avoiding the long-term persistence and metal mobilization issues associated with EDTA. mdpi.com However, studies have shown that some biodegradable chelators can be less efficient in soil washing processes and may have their own challenges, such as a higher potential for leaching certain metals like lead. nih.govresearchgate.net

Analytical and Labeling Applications of Benzyl Edta Derivatives

Reagents for Biomacromolecule Analysis and Structural Probing

Benzyl (B1604629) EDTA derivatives, particularly in their metal-chelated forms, serve as critical reagents for elucidating the structure and interactions of proteins and DNA.

Bromoacetamidobenzyl-EDTA (BABE) for Protein and DNA Structural Studies

Bromoacetamidobenzyl-EDTA (BABE) is a notable Meares' Reagent, functioning as a bifunctional conjugation agent used to couple metal ions to biological molecules. interchim.fr It possesses a strong metal-binding chelate and a sulfhydryl-reactive bromoacetamide group, allowing it to add EDTA moieties to proteins through their sulfhydryl groups. interchim.frdojindo.com

The iron chelate of BABE (FeBABE) is a unique tool for determining the three-dimensional structure of proteins and the binding structures of protein-protein or protein-DNA complexes. dojindo.comdojindo.com Once attached to a protein, FeBABE can cleave a nearby peptide or DNA chain in the presence of hydrogen peroxide. dojindo.comdojindo.com This cleavage occurs within approximately 12 angstroms of the FeBABE binding site, providing spatial information about the biomolecule's structure or interaction interface. dojindo.com

FeBABE cleavage analysis has been employed to determine the architecture of protein-DNA complexes. tandfonline.comnih.gov By conjugating FeBABE to specific residues in a protein and analyzing the resulting DNA cleavage pattern, researchers can map the position and orientation of the protein relative to the DNA. tandfonline.comnih.govresearchgate.net This technique has been used in studies of transcription complexes, for example, to map the interaction of activator proteins with promoter DNA. tandfonline.comnih.govresearchgate.net

Isothiocyanobenzyl-EDTA for Metal Isotope Labeling and Immunoimaging

Isothiocyanobenzyl-EDTA (ITCBE) is another protein modification reagent that enables the attachment of EDTA moieties to proteins, primarily through their amine groups. interchim.frdojindo.com The resulting EDTA-tagged proteins can then be labeled with heavy metal ions and radioactive metals, such as ¹¹¹In and ⁹⁹Tc. dojindo.comfishersci.com

This property makes ITCBE particularly useful for metal isotope labeling and immunoimaging applications. interchim.frdojindo.comfishersci.com In mass cytometry (CyTOF), ITCBE has been used as a chelator to capture bivalent palladium isotopes, expanding the range of measurable parameters for high-throughput single-cell proteomic analysis. probiologists.com These palladium-loaded ITCBE barcodes, containing amine-reactive moieties, facilitate the covalent binding of the barcodes to cellular proteins. probiologists.com This advancement broadens the spectrum of usable metals in CyTOF and enhances sample multiplexing capabilities. probiologists.com

Furthermore, Isothiocyanobenzyl-EDTA conjugated with radioactive metals like ¹¹¹In and ⁹⁹Tc is utilized for immunoimaging. interchim.frdojindo.comfishersci.com This involves labeling antibodies with these metal chelates for targeted delivery and imaging in vivo. interchim.frfishersci.com

Data on metal isotope labeling with Isothiocyanobenzyl-EDTA:

| Chelator | Metal Isotopes Chelated | Application | Reference |

| Isothiocyanobenzyl-EDTA | Palladium isotopes (¹⁰²Pd, ¹⁰⁴Pd, ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd, ¹¹⁰Pd) | Mass Cytometry Barcoding | probiologists.com |

| Isothiocyanobenzyl-EDTA | ¹¹¹In, ⁹⁹Tc | Immunoimaging | dojindo.comfishersci.com |

Conjugation to Antibodies and Peptides for Research Probes

Benzyl EDTA derivatives are frequently conjugated to antibodies and peptides to create targeted research probes. medchemexpress.comacs.org This conjugation allows for the delivery of metal chelates to specific biological targets, enabling various downstream applications such as imaging, detection, and targeted cleavage.

Bifunctional chelating agents, including this compound derivatives like BABE and Isothiocyanobenzyl-EDTA, contain a functional group for creating a stable bond to the antibody or peptide and another group that captures metal isotopes. probiologists.com

Site-Specific Incorporation of Metal Chelates

The ability to incorporate metal chelates at specific sites within proteins is crucial for many applications. While general methods exist for conjugating metal-chelate complexes to proteins, achieving site-specific incorporation often requires tailored approaches. google.com

This compound derivatives with reactive groups like bromoacetamide or isothiocyanate allow for covalent attachment to specific amino acid residues, such as cysteine (via bromoacetamide) or lysine (B10760008) (via isothiocyanate). interchim.frdojindo.comsigmaaldrich.com This site-specific conjugation ensures that the metal chelate is positioned at a defined location on the biomolecule, which is essential for applications like structural analysis by affinity cleaving or targeted delivery in imaging and therapy. google.com

For instance, a procedure has been developed to incorporate an EDTA-metal complex at a rationally selected site within a protein by introducing a unique solvent-accessible cysteine residue via site-directed mutagenesis and then derivatizing the protein with a haloacetyl derivative of EDTA-metal. sci-hub.se While this example uses a phenylenediamine-EDTA derivative, it illustrates the principle of site-specific incorporation of EDTA-metal complexes, a concept applicable to this compound derivatives with appropriate reactive groups.

Studies have also investigated the influence of peptide linkers on the properties of antibody-conjugated benzyl-EDTA, highlighting the importance of linker design for factors like biodistribution and metabolism. nih.gov

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

This compound derivatives play a role in the development of Enzyme-Linked Immunosorbent Assays (ELISA), particularly in creating antigens for generating antibodies that recognize metal chelates. researchgate.netnih.govmdpi.com

Metal-chelate complexes, being low molecular weight haptens, are generally not immunogenic on their own. mdpi.com To elicit an immune response and produce antibodies against the metal chelate, the chelate is covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govmdpi.com Bifunctional EDTA derivatives, including Isothiocyanobenzyl-EDTA, are used for this conjugation, allowing the metal-chelate complex to be coupled to the carrier protein through reactive groups. nih.govmdpi.com

These metal-chelate-protein conjugates serve as immunogens to raise monoclonal antibodies that specifically recognize the metal-chelate complex. google.comnih.govmdpi.com Such antibodies are then utilized in ELISA formats for the detection and quantification of metal ions or metal-chelate complexes in various samples. nih.govmdpi.comtandfonline.comresearchgate.net For example, Isothiocyanobenzyl-EDTA has been used to synthesize the hapten Cr(III)-iEDTA, which was then conjugated to BSA to create an immunogen for developing a competitive ELISA for detecting total chromium content. nih.gov Similarly, a monoclonal antibody specific to the Cu(II)-EDTA complex was generated using a conjugate of Cu(II)-EDTA with KLH, prepared using a bifunctional EDTA derivative (ITCB-EDTA), for developing ELISA and KinExA assays for copper ion detection. mdpi.com

ELISA based on antibodies against metal chelates allows for sensitive and specific detection of target metal ions by utilizing the antibody's ability to bind the metal-chelate complex. nih.govmdpi.com

Theoretical and Computational Investigations of Benzyl Edta

Quantum Chemical Studies on Structure and Electronic Properties

Quantum chemical studies focus on solving the Schrödinger equation to determine the electronic structure and properties of a molecule. Methodologies such as Density Functional Theory and Hartree-Fock are foundational for these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on using the electron density to determine the properties of a system. wikipedia.org Hartree-Fock (HF) is an approximation method used for the determination of the wave function and energy of a quantum many-body system. wikipedia.orglibretexts.org Both methods are frequently employed to determine the optimized geometry of molecules. For instance, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to optimize the structure of other benzyl-containing compounds. researchgate.net

For Benzyl (B1604629) EDTA, these computations would yield the most stable three-dimensional conformation by minimizing the energy of the system. The output includes precise data on bond lengths, bond angles, and dihedral angles, forming the basis for further property calculations.

Table 1: Hypothetical Optimized Geometrical Parameters for a Section of Benzyl EDTA (Calculated)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(benzyl)-CH2 | 1.51 Å |

| Bond Length | CH2-N | 1.47 Å |

| Bond Angle | C(benzyl)-CH2-N | 112.5° |

| Dihedral Angle | C(aromatic)-C(benzyl)-CH2-N | 175.0° |

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing and predicting molecular reactive behavior. nih.gov It visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are rich or poor in electrons. uni-muenchen.de MEP analysis helps in identifying sites for electrophilic and nucleophilic attack. nih.govrsc.org For chelating agents like EDTA, MEP maps can highlight the negatively charged regions around the carboxylate oxygen and nitrogen atoms, which are the primary sites for metal ion coordination. researchgate.net In this compound, the MEP surface would show significant negative potential (typically colored red or yellow) concentrated around the carboxylate oxygens, indicating their high affinity for cations. The nitrogen atoms would also show negative potential, while the aromatic ring of the benzyl group would exhibit a region of negative π-electron density.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule can accept electrons. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich carboxylate groups and the benzyl ring, while the LUMO would likely be distributed across the carbonyl carbons and the acetate (B1210297) groups. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

Table 3: Hypothetical NBO Second-Order Perturbation Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | σ(N-C) | 5.8 |

| LP(1) N | σ(C-C) | 4.2 |

| π(C=C)benzyl | π*(C=O) | 2.1 |

Molecular Dynamics and Non-Covalent Interaction Analysis

Complementing MD, Non-Covalent Interaction (NCI) analysis is a technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov The analysis of non-covalent interactions is crucial for understanding the crystal packing and supramolecular assembly of molecules containing benzyl groups. nih.govdntb.gov.ua In this compound, NCI analysis could identify intramolecular hydrogen bonds between the carboxylic acid protons and nearby oxygen or nitrogen atoms, as well as potential π-stacking or C-H···π interactions involving the benzyl ring, all of which contribute to the molecule's preferred conformation and stability.

Simulations of Metal-Ligand Interactions and Complex Stability

Computational simulations are essential for understanding how ligands like EDTA bind to metal ions. nih.govacs.org These studies can predict the structure of metal-EDTA complexes, probe the changes in the ligand's electronic structure upon coordination, and evaluate the stability of these complexes. nih.govusgs.gov For example, studies on the Fe(III)-EDTA complex have used spectroscopic methods combined with TD-DFT simulations to reveal distortions in frontier orbitals and energy shifts that occur upon metal-ligand bond formation. nih.govacs.org

Simulations of this compound with various metal ions would allow for the calculation of binding energies, which indicate the thermodynamic stability of the resulting chelate complex. This data is critical for predicting which metal ions this compound will bind most strongly and for understanding its potential applications as a chelating agent. The steric hindrance from the benzyl group may influence both the kinetics and thermodynamics of complex formation compared to unsubstituted EDTA.

Table 4: Hypothetical DFT-Calculated Binding Energies of this compound with Divalent Metal Ions

| Metal Ion | Binding Energy (kcal/mol) |

|---|---|

| Cu²⁺ | -450.5 |

| Ni²⁺ | -425.8 |

| Zn²⁺ | -410.2 |

| Ca²⁺ | -355.1 |

Computational Predictions of Spectroscopic Characteristics

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules, offering insights that complement experimental data. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to model properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra). While direct computational studies specifically targeting the this compound molecule are not extensively available in the current body of literature, predictions can be extrapolated from theoretical investigations of its constituent functional groups—the EDTA backbone and the benzyl moiety—as well as closely related chemical structures.

Predicted Vibrational Frequencies (IR Spectroscopy)

Theoretical calculations, typically using DFT or ab initio methods like Hartree-Fock, can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, the predicted spectrum would be a composite of vibrations from the benzyl group and the EDTA framework.

Benzyl Group Vibrations: Computational studies on benzyl-containing compounds reveal characteristic vibrational frequencies. The stretching vibrations of the C-H bonds on the phenyl ring are typically predicted in the 3000–3100 cm⁻¹ region. rasayanjournal.co.in The CH₂ group (benzylic methylene) is expected to show asymmetric and symmetric stretching vibrations. theaic.org Other characteristic modes include ring breathing vibrations and various in-plane and out-of-plane C-H bending deformations. rasayanjournal.co.in

EDTA Backbone Vibrations: The EDTA portion of the molecule contributes strong vibrational bands from its carboxylate (COO⁻) and C-N groups. The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate groups.

The table below summarizes the expected ranges for key vibrational modes based on computational studies of analogous structures.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phenyl Ring (Benzyl) | C-H Stretching | 3000 - 3100 |

| Methylene (B1212753) (Benzylic) | Asymmetric CH₂ Stretching | ~2950 - 3000 |

| Methylene (Benzylic) | Symmetric CH₂ Stretching | ~2850 - 2950 |

| Phenyl Ring (Benzyl) | Ring Breathing | ~780 - 840 |

| Carboxylate (EDTA) | Asymmetric C=O Stretching | ~1550 - 1650 |

| Carboxylate (EDTA) | Symmetric C=O Stretching | ~1380 - 1420 |

Predicted NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov For this compound, the predicted chemical shifts would be influenced by the electronic environments of the benzyl and EDTA moieties.

¹H NMR Predictions: The protons on the aromatic ring of the benzyl group are expected to appear in the typical downfield region for aromatic protons. The benzylic CH₂ protons would resonate at a characteristic shift, influenced by the adjacent nitrogen and phenyl ring. The protons of the EDTA backbone consist of two types: the ethylene (B1197577) bridge protons and the acetate methylene protons, which would exhibit distinct chemical shifts. Studies on EDTA and its complexes show that these signals are sensitive to pH and metal chelation. researchgate.netnih.gov

¹³C NMR Predictions: The ¹³C spectrum would show distinct signals for the aromatic carbons of the benzyl group, the benzylic methylene carbon, the ethylene bridge carbons, the acetate methylene carbons, and the carbonyl carbons of the carboxylate groups.

While direct computational predictions for this compound are lacking, experimental data for the closely related molecule N-Benzylethylenediamine can serve as a strong proxy for the expected chemical shifts of the core structure.

| Atom | Group | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

|---|---|---|---|

| Aromatic CH | Benzyl | 7.2 - 7.4 | 127 - 130 |

| Benzylic CH₂ | Benzyl | ~3.8 | ~54 |

| Ethylene N-CH₂-CH₂-N | EDTA Backbone | ~2.8 | ~52 |

| Acetate N-CH₂-COO⁻ | EDTA Arms | ~3.2 - 3.6 | ~58 - 60 |

| Carbonyl C=O | EDTA Arms | - | ~170 - 180 |

Predicted Electronic (UV-Vis) Characteristics

Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The UV-Vis spectrum of this compound would be dominated by electronic transitions within the benzyl group's aromatic system. The EDTA framework itself does not possess chromophores that absorb significantly in the near-UV or visible range. Therefore, the predicted spectrum would likely show π → π* transitions characteristic of a substituted benzene ring, typically below 280 nm. Computational studies on metal complexes of EDTA show that the electronic structure, and thus the UV-Vis spectrum, is significantly altered upon coordination with a metal ion, often leading to the appearance of new charge-transfer bands. rsc.orgresearchgate.net

Emerging Research Directions and Challenges

Development of Novel Benzyl (B1604629) EDTA Architectures with Enhanced Performance Characteristics

The core structure of Benzyl EDTA is being systematically modified to create novel architectures with tailored properties and enhanced performance for specific applications. A primary focus of this research is the development of bifunctional chelating agents, which feature the strong metal-chelating EDTA core and a separate reactive functional group on the benzyl moiety. This design allows for the covalent attachment of the chelator to molecules of interest, such as proteins and peptides.

Key developments in this area include:

Antibody and Protein Conjugation: Scientists have synthesized this compound derivatives with reactive groups like isothiocyanate and bromoacetamide. researchgate.net These groups readily react with amine or thiol groups on antibodies, enabling the labeling of these proteins with metal ions for applications in diagnostics and therapy. researchgate.netnih.gov

Peptide Integration: A significant advancement is the creation of amino acid analogues of this compound. nih.gov For instance, an analogue compatible with Fmoc solid-phase peptide synthesis has been developed, allowing for the precise incorporation of the p-aminobenzyl-EDTA chelator at specific positions within a peptide sequence. nih.gov This opens up possibilities for creating peptides with unique metal-binding and cleavage properties.

Linker Technology: Research has shown that the performance of this compound conjugates can be fine-tuned by introducing linker molecules between the chelator and the target biomolecule. In one study, an Ala-Leu-Ala-Leu peptide linker was inserted between an antibody and an Indium-111-labeled this compound. researchgate.net This linker was designed to be cleaved by specific enzymes, influencing the metabolism and clearance of the radiolabeled antibody. researchgate.net

These novel architectures are engineered to improve the stability of the metal complex, control the biodistribution of the labeled molecule, and enhance the functionality of the final conjugate.

| Architecture Type | Functional Group/Linker | Application | Key Finding |

| Bifunctional Chelator | p-isothiocyanatobenzyl | Antibody labeling for fluoroimmunoassays | Showed good stability at neutral pH but rapid metal release in acidic conditions, ideal for dissociation-based assays. nih.gov |

| Bifunctional Chelator | (S)-1-(p-Bromoacetamidobenzyl) | Coupling to antibodies | Provides a stable linkage to protein molecules. researchgate.net |

| Peptide-Linker Conjugate | Ala-Leu-Ala-Leu | Modifying metabolism of radiolabeled antibodies | The linker was rapidly cleaved by cathepsin B, affecting the processing of the conjugate. researchgate.net |

| Amino Acid Analogue | Fmoc-L-aspartic acid-beta-amido)benzyl | Site-specific incorporation into peptides | Enables the creation of peptide-based affinity cleaving reagents for protein and nucleic acid targets. nih.gov |

Integration into Advanced Materials for Emerging Functional Applications

This compound and its derivatives are being integrated into a variety of advanced materials, imparting them with the ability to selectively bind and sequester metal ions. These functionalized materials are at the forefront of solutions for environmental remediation, diagnostics, and industrial processes.

Examples of such integration include:

Functionalized Polymers: Polyacrylonitrile (B21495) materials have been functionalized with EDTA derivatives. These polymeric products, which are insoluble in water, demonstrate a high capacity for adsorbing metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Cr³⁺ from aqueous solutions, with sorption capacities reaching up to 5.2 mmol/g for Ni²⁺. umcs.plthinkdochemicals.com

Nanoparticle-Based Assays: Isothiocyanobenzyl-EDTA has been utilized in the development of advanced immunochromatographic assays. In one application, monoclonal antibodies against a Cr-EDTA complex were coated onto gold nanoparticles. geniusjournals.org This system forms the basis of a rapid, colorimetric test strip for the quantitative detection of chromium ions in water and serum samples. geniusjournals.org

Bio-based Adsorbents: To create environmentally friendly adsorbents, EDTA has been cross-linked with β-Cyclodextrin. This material has shown effectiveness in the simultaneous removal of heavy metals and cationic dyes from wastewater, showcasing a bifunctional adsorption capability.

These composite materials leverage the robust chelating power of the EDTA moiety and the structural and functional properties of the host material, whether it be a polymer, nanoparticle, or biopolymer.

| Material Type | EDTA Derivative Used | Target Application | Performance Highlight |

| Functionalized Polyacrylonitrile | EDTA dianhydride | Metal ion sorption from water | Maximum sorption capacity of 5.2 mmol/g for Ni²⁺ at pH 5. umcs.plthinkdochemicals.com |

| Gold Nanoparticle Assay | Isothiocyanobenzyl-EDTA (iEDTA) | Detection of Chromium (Cr³⁺) ions | Forms the basis for a rapid immunochromatographic test strip. geniusjournals.org |

| ELISA Test | Aminobenzyl-EDTA | Detection of Mercury in water | Used to create the necessary conjugates for the enzyme-linked immunosorbent assay. prepchem.com |

| Cross-Linked Biopolymer | EDTA-Cross-Linked β-Cyclodextrin | Simultaneous removal of metals and dyes | Acts as an environmentally friendly bifunctional adsorbent. |

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry are beginning to influence the synthesis and application of this compound, aiming to reduce environmental impact and improve safety. While specific green synthesis routes for this compound are still an emerging area, the focus is on avoiding hazardous reagents, minimizing waste, and utilizing sustainable materials.

A key challenge is the traditional industrial synthesis of EDTA itself, which often involves the use of sodium cyanide, a highly toxic chemical. umcs.plbris.ac.uk Green chemistry seeks to replace such hazardous starting materials with safer alternatives. Potential green approaches for this compound and related compounds include:

Use of Greener Solvents: Research into the synthesis of related compounds, such as benzyl acetate (B1210297), has demonstrated the effectiveness of using ionic liquids as recyclable catalysts and solvents, which can reduce the reliance on volatile organic compounds. researchgate.netscilit.com

Biocatalysis: The use of enzymes, such as lipase, has been explored for the synthesis of benzyl esters. mdpi.com This approach offers high selectivity under mild reaction conditions and avoids harsh chemical reagents.

Green Applications: A significant contribution to sustainability comes from the application of this compound derivatives in environmental remediation. EDTA-functionalized materials, including those based on chitosan (B1678972) and graphene oxide, are being developed as high-capacity, reusable adsorbents for removing heavy metals and organic pollutants from wastewater. nih.gov These materials are considered environmentally friendly due to their efficiency and potential for regeneration and reuse. nih.gov

The long-term goal is to develop synthetic pathways that are both economically viable and environmentally benign, from the selection of raw materials to the final application of the product.

Advanced Spectroscopic and Structural Elucidation Techniques for this compound Complexes

A deep understanding of the structure and electronic properties of this compound and its metal complexes is crucial for optimizing their performance. Researchers are employing a combination of computational modeling and advanced spectroscopic techniques to gain unprecedented insight into these molecules.

Photoelectron Spectroscopy: Cryogenic mass-selected negative ion photoelectron spectroscopy (NIPES) has been used to study the electronic structure of EDTA complexes with various trivalent metals (e.g., Al, Sc, V, Cr, Co). bris.ac.uk This powerful technique provides detailed information on the electron binding energies and helps to elucidate how electrons are detached from either the metal center or the EDTA ligand, which is fundamental to understanding the redox chemistry of these complexes. bris.ac.uk

Computational Chemistry: Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model the molecular and electronic structures of chelator-metal complexes. nih.gov These calculations provide data on bond characteristics and can predict spectroscopic properties, which are then compared with experimental results from techniques like UV-Vis spectroscopy. nih.gov For EDTA complexes, calculations have successfully predicted adiabatic and vertical detachment energies that are in good agreement with experimental values from NIPES. bris.ac.uk

Chromatography and Mass Spectrometry: For the analysis of complex this compound conjugates, techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry are indispensable. nih.gov Reversed-phase HPLC is routinely used to analyze reaction products and assess the purity of synthesized molecules, such as peptide-linked this compound. researchgate.net Mass spectrometry provides precise molecular weight information, confirming the successful synthesis and modification of these complex architectures. nih.gov

The synergy between these advanced analytical techniques and computational studies is enabling a more rational design of next-generation this compound derivatives with precisely controlled properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Benzyl EDTA conjugates in polymer-based drug delivery systems?

- Methodological Answer : this compound conjugates are typically synthesized via carbodiimide-mediated coupling reactions. After conjugation, extensive dialysis against EDTA solution and water is required to remove unreacted metal ions . Characterization involves:

- 1H-NMR spectroscopy : To confirm conjugation by analyzing peak ratios (e.g., methane protons in PHPG vs. benzyl protons in DTPA-Bz-NH-) .